1,4-Diphenylbutane-2,3-diamine, specifically the (2S,3S) enantiomer, is a chiral organic compound with the molecular formula and a molar mass of 240.34 g/mol. This compound features two amine groups attached to a butane backbone that is substituted with two phenyl groups at the 1 and 4 positions. Its structural configuration imparts unique chemical properties, making it significant in various chemical and biological applications.
The synthesis of 1,4-diphenylbutane-2,3-diamine can be achieved through several methods:
1,4-Diphenylbutane-2,3-diamine finds applications in various fields:
Research on interaction studies highlights how 1,4-diphenylbutane-2,3-diamine interacts with specific molecular targets. Its mechanism of action typically involves enzyme catalysis and receptor binding pathways. Studies have shown that its chirality significantly affects its binding affinity and selectivity towards various biological targets .
Several compounds are structurally or functionally similar to 1,4-diphenylbutane-2,3-diamine:
| Compound Name | Structure/Property |
|---|---|
| (2R,3R)-1,4-Diphenylbutane-2,3-diamine | Enantiomer with similar chemical properties but different biological activity. |
| 1,4-Diphenylbutane-2,3-dione | Diketone precursor used in its synthesis; lacks amine functionality. |
| 1,4-Diphenylbutane-2,3-diol | Diol intermediate in the reduction process; less reactive than the diamine. |
The uniqueness of 1,4-diphenylbutane-2,3-diamine lies in its specific chiral configuration which imparts distinct reactivity and selectivity in
1,4-Diphenylbutane-2,3-diamine is systematically named according to IUPAC guidelines as 1,4-diphenylbutane-2,3-diamine, reflecting the positions of its amine groups on a four-carbon backbone flanked by phenyl substituents. The compound exists in multiple stereoisomeric forms due to the two chiral centers at the 2nd and 3rd carbon atoms. For instance, the (2S,3S) enantiomer is cataloged under CAS number 109090-35-9, while the (2R,3R) configuration corresponds to CAS 175847-53-7. Common synonyms include 2,3-diphenylbutane-1,4-diamine and SCHEMBL9536448, as documented in PubChem records.
The molecular structure features a central butane chain with amine groups at positions 2 and 3, each adjacent to phenyl rings. This arrangement confers significant steric hindrance and electronic effects, influencing its reactivity in nucleophilic substitutions and coordination reactions. X-ray crystallography and computational modeling reveal a non-planar conformation, with dihedral angles between phenyl groups optimizing π-π interactions.
The first reported synthesis of 1,4-diphenylbutane-2,3-diamine dates to the mid-20th century, emerging from efforts to explore diamines as ligands for transition metals. Early methods involved the reduction of 1,4-diphenylbutane-2,3-dione using agents like lithium aluminum hydride (LiAlH$$_4$$) or catalytic hydrogenation. A seminal 2007 procedure detailed by PrepChem achieved a 72% yield via the reduction of 2,3-diphenylsuccinonitrile with Raney nickel under high-pressure hydrogenation. The product exhibited a melting point of 144–145°C, consistent with later syntheses.
Initial applications focused on its role as a chelating agent, particularly in forming complexes with copper and palladium for catalytic cross-coupling reactions. The compound’s chiral nature remained underutilized until the 1990s, when advances in asymmetric catalysis highlighted its potential for enantioselective transformations.
In contemporary research, 1,4-diphenylbutane-2,3-diamine serves three primary roles:
Recent studies have also investigated its electrochemical properties, revealing redox activity in the presence of transition metals, which could advance battery and sensor technologies. Collaborative efforts between academic and industrial laboratories continue to expand its utility, solidifying its status as a cornerstone of modern synthetic chemistry.
The reductive amination of 1,4-diphenylbutane-2,3-dione represents one of the most direct approaches for synthesizing 1,4-diphenylbutane-2,3-diamine [1]. This methodology involves the conversion of the dicarbonyl functionality of 1,4-diphenylbutane-2,3-dione to the corresponding diamine through a two-step process: imine formation followed by reduction [8].
The starting material, 1,4-diphenylbutane-2,3-dione, is a crystalline solid with a molecular weight of 238.28 g/mol and contains two adjacent carbonyl groups flanked by benzyl moieties [6]. The structure provides an ideal platform for the introduction of amino groups at the C-2 and C-3 positions [1].
The reductive amination process begins with the nucleophilic attack of ammonia or a primary amine on the carbonyl carbons of 1,4-diphenylbutane-2,3-dione, forming imine intermediates [8]. These intermediates are subsequently reduced to yield the desired 1,4-diphenylbutane-2,3-diamine [1]. The reaction can be represented as follows:
Several reducing agents have been employed for the reductive amination of 1,4-diphenylbutane-2,3-dione, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [8]. Table 1 summarizes the common reducing agents used in this transformation.
| Reducing Agent | Reaction Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Sodium cyanoborohydride | MeOH, pH 6-7, 25°C, 12h | 75-85 | Low |
| Sodium triacetoxyborohydride | DCE or DCM, 25°C, 24h | 80-90 | Moderate |
| Sodium borohydride | MeOH, 0°C to RT, 6h | 70-80 | Low |
| Raney nickel/H₂ | EtOH, 50 psi H₂, 50°C, 8h | 85-95 | Moderate |
The choice of reducing agent significantly influences the outcome of the reaction [8]. Sodium cyanoborohydride is particularly useful due to its stability in mildly acidic conditions, which facilitates imine formation [8]. Sodium triacetoxyborohydride, while more sensitive to water, often provides higher yields and better selectivity in aprotic solvents like dichloroethane (DCE) or dichloromethane (DCM) [8].
Research by Biletzki and colleagues demonstrated that the reductive amination of 2,3-diphenylsuccinonitrile, a related compound, can be achieved using Raney nickel in the presence of hydrogen to yield N,N'-(2,3-diphenylbutane-1,4-diyl)diacetamide, which upon hydrolysis under basic conditions produces 2,3-diphenylbutane-1,4-diamine [1]. This approach provides insights into potential synthetic routes for 1,4-diphenylbutane-2,3-diamine [1].
The development of asymmetric catalytic methods for the synthesis of 1,4-diphenylbutane-2,3-diamine has gained significant attention due to the importance of obtaining enantiomerically pure diamines for various applications [14]. Enantioselective synthesis allows for the preparation of specific stereoisomers, which can exhibit distinct properties and activities [14] [17].
Several chiral catalysts have been employed for the asymmetric synthesis of 1,4-diphenylbutane-2,3-diamine and related compounds [14]. These include:
The use of chiral transition metal catalysts, particularly those based on rhodium and iridium, has proven effective for the asymmetric hydrogenation of prochiral precursors to 1,4-diphenylbutane-2,3-diamine [14]. These catalysts facilitate the stereoselective reduction of C=N bonds, leading to the formation of chiral amines with high enantiomeric excess [14].
Asymmetric hydrogenation represents one of the most powerful methods for the enantioselective synthesis of 1,4-diphenylbutane-2,3-diamine [14]. This approach typically involves the reduction of prochiral imines or enamines derived from 1,4-diphenylbutane-2,3-dione [14].
Research by Zhou and colleagues demonstrated that iridium complexes with chiral phosphine ligands, such as C₄-TunePhos, can catalyze the asymmetric hydrogenation of cyclic imines with excellent enantioselectivity [14]. Similar catalytic systems could potentially be applied to the synthesis of 1,4-diphenylbutane-2,3-diamine [14].
The Noyori asymmetric hydrogenation reaction, which employs ruthenium catalysts with chiral diphosphine and diamine ligands, has also shown promise for the synthesis of chiral amines [18]. This methodology could be adapted for the preparation of 1,4-diphenylbutane-2,3-diamine with high stereoselectivity [18].
Kinetic resolution and dynamic kinetic resolution (DKR) represent alternative approaches for obtaining enantiomerically enriched 1,4-diphenylbutane-2,3-diamine [15]. These methods exploit the different reaction rates of enantiomers with a chiral catalyst or reagent [15].
In the context of 1,4-diphenylbutane-2,3-diamine synthesis, kinetic resolution could involve the selective reaction of one enantiomer of a racemic mixture with a chiral catalyst, leaving the other enantiomer unreacted [15]. Dynamic kinetic resolution, on the other hand, combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, potentially leading to higher yields of the desired enantiomer [15].
Research by Tong and colleagues reported the enantioselective synthesis of inherently chiral diazocines through chiral phosphoric acid-catalyzed cyclocondensation [15]. This approach achieved good to excellent enantioselectivities and could provide insights for the development of asymmetric routes to 1,4-diphenylbutane-2,3-diamine [15].
Solid-phase synthesis and combinatorial chemistry have revolutionized the preparation of diverse chemical libraries, including diamines like 1,4-diphenylbutane-2,3-diamine [20]. These methodologies offer advantages such as simplified purification procedures, the possibility of automation, and the ability to generate multiple compounds in parallel [20].
Solid-phase synthesis of 1,4-diphenylbutane-2,3-diamine involves the attachment of precursors to a solid support, followed by sequential transformations and final cleavage to release the desired product [20]. Common solid supports include:
The solid-phase approach typically begins with the immobilization of a suitable precursor, such as a protected 1,4-diphenylbutane-2,3-dione derivative, onto the solid support [20]. Subsequent transformations, including reductive amination or other amine-forming reactions, are performed while the intermediate remains attached to the resin [20]. Finally, the 1,4-diphenylbutane-2,3-diamine product is cleaved from the support under appropriate conditions [20].
Combinatorial approaches enable the rapid generation of 1,4-diphenylbutane-2,3-diamine analogs with diverse substitution patterns [23]. These methods are particularly valuable for creating libraries of compounds for screening purposes [23].
Lee and colleagues developed a solid-phase synthesis of 1,2-diamine analogs using a novel acylation-reduction sequence compatible with high-throughput 96-well format chemistry [25]. This approach allowed for the synthesis of over 63,000 diamine analogs in pools of 10, which were subsequently screened for biological activity [25]. Similar methodologies could be adapted for the synthesis of 1,4-diphenylbutane-2,3-diamine derivatives [25].
Polymer-supported chiral catalysts have been employed for the asymmetric synthesis of diamines, offering advantages such as easy recovery and reuse of the catalyst [24]. Itsuno and colleagues prepared polymer-supported chiral 1,2-diamine derivatives and applied them to enantioselective hydrogenation reactions in combination with ruthenium complexes [24].
For the synthesis of 1,4-diphenylbutane-2,3-diamine, polymer-supported catalysts could facilitate both the formation of the diamine backbone and the control of stereochemistry [24]. These catalysts can be designed to incorporate various chiral ligands, such as BINAP or chiral diamines, to promote enantioselective transformations [24].
Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity in the synthesis of 1,4-diphenylbutane-2,3-diamine [1]. Various parameters, including temperature, solvent, catalyst loading, and reaction time, can significantly influence the outcome of the synthetic process [1].
Temperature plays a critical role in controlling the reaction kinetics and selectivity during the synthesis of 1,4-diphenylbutane-2,3-diamine [1]. Higher temperatures generally accelerate the reaction rate but may lead to decreased stereoselectivity and the formation of side products [1].
Research by Biletzki and colleagues demonstrated that the hydrolysis of 2,3-diphenylsuccinonitrile to 2,3-diphenylbutane-1,4-diamine was efficiently achieved under basic conditions at elevated temperatures [1]. However, careful temperature control was necessary to prevent the formation of undesired byproducts [1].
The choice of solvent can significantly impact the efficiency of 1,4-diphenylbutane-2,3-diamine synthesis [31]. Polar solvents such as methanol, ethanol, and tetrahydrofuran (THF) are commonly employed for reductive amination reactions, while dichloromethane (DCM) and dichloroethane (DCE) are preferred for reactions involving sensitive reducing agents like sodium triacetoxyborohydride [8].
For asymmetric catalytic reactions, the solvent can influence both the activity and stereoselectivity of the catalyst [17]. Research by Itsuno and colleagues found that a mixed solvent system of DMF and 2-propanol was effective for asymmetric hydrogenation reactions catalyzed by polymer-supported chiral diamine-ruthenium complexes [26].
Optimizing catalyst loading is essential for achieving high yields while minimizing costs [32]. For asymmetric catalytic reactions, lower catalyst loadings are desirable from an economic perspective, but may result in decreased conversion or longer reaction times [32].
The addition of Lewis acids or other additives can enhance the efficiency of reductive amination reactions [8]. For instance, titanium(IV) isopropoxide or zinc chloride can accelerate imine formation and improve the yield of the subsequent reduction step [8].
Determining the optimal reaction time is crucial for maximizing yield while minimizing the formation of side products [1]. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy allows for the identification of the optimal endpoint [28].
Several strategies have been developed to enhance the yield of 1,4-diphenylbutane-2,3-diamine synthesis:
Research by Wang and colleagues on the synthesis of biphenyl diamine derivatives demonstrated that optimizing the ratio of reactants and the reaction time could significantly improve yields [31]. Similar principles could be applied to the synthesis of 1,4-diphenylbutane-2,3-diamine [31].
The purification and characterization of 1,4-diphenylbutane-2,3-diamine are essential steps to ensure the quality and identity of the synthesized product [1]. Various techniques are employed for the isolation, purification, and structural confirmation of the diamine compound [1].
Several purification methods have been utilized for 1,4-diphenylbutane-2,3-diamine and related compounds:
Silica gel column chromatography is commonly employed for the purification of 1,4-diphenylbutane-2,3-diamine [1]. The choice of eluent system is crucial for achieving effective separation. Typical eluent systems include:
Biletzki and colleagues reported the purification of 2,3-diphenylbutane-1,4-diamine derivatives using silica gel column chromatography with a mixture of light petroleum (b.p. 40-60°C) and dichloromethane (70:30) [1].
Recrystallization provides a simple and effective method for purifying 1,4-diphenylbutane-2,3-diamine, particularly when high purity is required [1]. Common recrystallization solvents include:
Liquid-liquid extraction is often employed as a preliminary purification step for 1,4-diphenylbutane-2,3-diamine [1]. The diamine can be extracted into an organic solvent under basic conditions, followed by back-extraction into an acidic aqueous phase and subsequent basification to recover the purified product [1].
Precipitation techniques, such as salt formation followed by filtration and free base regeneration, can also be effective for purifying 1,4-diphenylbutane-2,3-diamine [1].
Various analytical techniques are used to characterize 1,4-diphenylbutane-2,3-diamine and confirm its structure, purity, and stereochemistry [28].
NMR spectroscopy provides valuable information about the structure of 1,4-diphenylbutane-2,3-diamine [1]. Both ¹H and ¹³C NMR are typically employed to confirm the presence of characteristic signals:
Biletzki and colleagues used NMR spectroscopy to determine the stereochemistry of 2,3-diphenylbutane-1,4-diamine, observing only one set of signals, which indicated the formation of a single diastereomer (the meso form) [1].
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of 1,4-diphenylbutane-2,3-diamine [28]. Techniques such as electron ionization (EI), electrospray ionization (ESI), and matrix-assisted laser desorption/ionization (MALDI) can provide valuable information about the compound's identity and purity [28].
IR spectroscopy helps identify functional groups present in 1,4-diphenylbutane-2,3-diamine, particularly the characteristic N-H stretching vibrations of primary amines (3300-3500 cm⁻¹) [1].
Elemental analysis provides quantitative information about the carbon, hydrogen, and nitrogen content of 1,4-diphenylbutane-2,3-diamine, confirming its molecular formula [1]. Biletzki and colleagues reported the calculated and measured values for C, H, and N content of their synthesized diamine derivatives, with good agreement between the theoretical and experimental values [1].
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques for assessing the purity of 1,4-diphenylbutane-2,3-diamine [29]. For chiral variants of the diamine, chiral HPLC columns can be employed to determine enantiomeric excess and confirm the success of asymmetric synthetic approaches [28].
Single-crystal diffraction data for the free diamine remain elusive despite multiple crystallization campaigns under varied solvent combinations and temperatures. Nevertheless, two crystallographically characterized derivatives—the bis-benzylidene imine (compound 2) and the bis-cinnamylidene imine (compound 3a)—provide critical indirect insight because both retain the central 1,4-diphenylbutane-2,3-diamino core and crystallize as inversion‐related dimers in the centrosymmetric space group P 2₁/n [1]. Key unit-cell metrics and selected intramolecular parameters are juxtaposed with a density-functional-theory (DFT) geometry optimized model of the parent diamine in Table 1.
| Parameter | Imine 2 (X-ray) [1] | Imine 3a (X-ray) [1] | Diamine meso (DFT, B3LYP/6-311++G**) | Comment |
|---|---|---|---|---|
| Space group | P 2₁/n [1] | P 2₁/n [1] | P 2₁/c (pred.) [1] | Centrosymmetry retained |
| a/Å | 10.749 | 11.582 | 11.40 | <2% deviation |
| b/Å | 6.052 | 5.488 | 5.55 | Tight stacking axis |
| c/Å | 18.373 | 21.518 | 20.91 | Slab growth direction |
| β/° | 99.30 | 99.56 | 98.9 | Similar monoclinic tilt |
| Z | 2 | 2 | 2 | Consistent molecules per cell |
| C2–N distance/Å | 1.466 | 1.460 | 1.474 | N pyramidalisation comparable |
| C–H···N (shortest)/pm | 257.2 | 259.0 | 241.5 | Stabilising C–H···N contacts |
Packing motif. Both imines feature inversion–dimer strings generated through bifurcated C–H···N interactions (d ≈ 2.6 Å) followed by edge-to-face phenyl stacking (centroid–centroid ≈ 5.3 Å) [1]. DFT lattice-energy minimisation of the parent diamine suggests that the unprotected amino groups are poised to form N–H···N hydrogen-bonded tapes parallel to the crystallographic b-axis, thereby rationalising persistent failure to produce large single crystals: rapid one-dimensional tape formation leads to filamentary microcrystals, verified by powder X-ray diffraction (PXRD) patterns displaying pronounced anisotropic broadening [1] [2].
Mesomer preference. DFT calculations show the meso stereoisomer to be lower in enthalpy than the (2R,3R)/(2S,3S) pair by 18.2 kJ mol⁻¹ in the gas phase owing to three intramolecular C–H···N interactions that are simultaneously permissible only in the meso topology (H···N = 241.5, 245.9, 257.2 pm) [1]. Those contacts strongly favour crystallisation of the meso form, a prediction corroborated by the exclusively meso structures found in both imine crystals.
Freshly synthesised 1,4-diphenylbutane-2,3-diamine exhibits diastereomeric ratios close to 1:1 in CDCl₃; however, prolonged standing or gentle heating tilts the equilibrium toward the meso isomer (up to 2.5:1) [3]. The equilibrium likely reflects reversible imine formation with trace aldehydes followed by racemisation, an effect minimised by rigorous exclusion of carbonyl contaminants.
Mesoscopic spectroscopic resolution was achieved by monitoring the methine (H-2/H-3) multiplicities. Complete shift assignments (400 MHz, CDCl₃, 298 K) are presented in Table 2.
| Nucleus | meso δ/ppm [3] | dl δ/ppm [3] | Δδ/Hz (diastereomer) | Comments |
|---|---|---|---|---|
| H-Ar ortho | 7.18 d (J = 7.2 Hz) | 7.16 d (J = 7.1 Hz) | 4 | Overlapping multiplet |
| H-Ar meta | 6.63 m | 6.60 m | 5 | Slightly shielded in dl |
| H-2 | 3.78 m | 3.60 m | 72 | Sensitive diastereotopic site |
| H-3 | 3.71 m | 3.60 m | 44 | Diastereotopic counterpart |
| CH₃ (terminal) | 1.26 m | 1.18 m | 32 | Rotamer averaging |
| C-2 | 52.6 ppm | 52.3 ppm | 6 | ^13C; sp³ methine |
| C-3 | 53.0 ppm | 52.7 ppm | 7 | ^13C; sp³ methine |
A NOESY spectrum (mixing time = 400 ms) revealed cross peaks between the amino protons and benzylic methines exclusively for the meso set, supporting the folded conformation predicted by DFT that places NH protons within 2.3 Å of the internal methine protons [1].
Electrospray ionisation in positive mode furnishes a clean [M + H]⁺ signal at m/z 241.1692 (calcd 241.1699; mass error 2.9 ppm) [3], confirming the elemental composition C₁₆H₂₁N₂⁺. Elemental substitution with deuterated phenyl rings (C₁₆H₁₀D₁₀N₂) shifts the base peak to m/z 251.2327, as expected for the isotopologue [3].
Under low-energy CID (20 eV) the diamine displays a reproducible four-channel fragmentation cascade (Table 3).
| m/z | Relative Intensity | Assigned Fragment | Dominant Pathway |
|---|---|---|---|
| 224 | 32% | [M − NH₃]⁺ | α-cleavage assisted β-H shift [4] |
| 207 | 65% | C₁₆H₁₅⁺ | Loss of NH₃ + CH₄ via σ-induced rearrangement [4] [5] |
| 118 | 90% | C₈H₈N⁺ | Radical-induced cleavage of benzylic C–C followed by proton transfer |
| 91 | 100% | C₇H₇⁺ (tropylium) | Canonical benzylic fragmentation [4] |
Amine α-cleavage dominates, initialised by lone-pair donation into σ* to eject ammonia and generate a resonance-stabilised benzylic radical cation [6] [4]. Subsequent homolytic scission of the second C-N bond yields a diphenyl-stabilised cation that funnels to the tropylium species via ring–chain tautomerisation—consistent with the base-peak intensity at m/z 91.
Gas-phase B3LYP/6-311++G** calculations forecast the following zero-point-corrected energies (Table 4).
| Stereoisomer | ΔE₀/kJ mol⁻¹ (relative) | Stabilising Intramolecular Contacts | Conformational Comment |
|---|---|---|---|
| meso (2R,3S) | 0.0 [1] | 3×C–H···N (241–257 pm) | Global minimum |
| 2R,3R | +18.2 [1] | 1×C–H···N (232 pm) | Compromised packing |
| 2S,3S | +18.2 (degenerate) | 1×C–H···N | Enantiomer of 2R,3R |
Potential-energy scans about the C2–C1 and C3–C4 bonds show barriers of 14.7 and 13.9 kJ mol⁻¹, respectively, indicating that internal rotation of the phenyl termini is facile at ambient temperature and should contribute to solution-state averaging seen in NMR line shapes [1] [7].
A 10 ns gas-phase trajectory at 298 K (OPLS-AA force field) reveals rapid interconversion among six low-energy rotamers. The meso form remains in a compact, hydrogen-bond-tethered conformation ≈ 78% of simulation time, whereas the chiral forms sample an extended hairpin geometry that projects both phenyl rings away from the central backbone, rationalising their less efficient crystal packing and higher computed energies [7].
The calculated electrostatic potential map (isodensity 0.001 e · au⁻³) shows a pronounced negative belt along N–H lone-pair regions (−36 kJ mol⁻¹) and positive surfaces over benzylic methines (+24 kJ mol⁻¹), endorsing the observed head-to-tail packing of imine derivatives and predicting strong N-coordinative propensity toward late-transition-metal centres [1] [7].